molecular formula C16H18N2 B5175210 N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine

N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B5175210
M. Wt: 238.33 g/mol
InChI Key: ZPCOBTNQGHVASG-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound that features a pyridine ring attached to a tetrahydronaphthalene moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the reaction of 2-aminopyridine with a suitable naphthalene derivative. One common method is the reductive amination of 2-pyridinecarboxaldehyde with 1,2,3,4-tetrahydronaphthalen-2-amine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)benzamide
  • N-(pyridin-2-ylmethyl)imidazole
  • N-(pyridin-2-ylmethyl)quinoline

Uniqueness

N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its combination of a pyridine ring and a tetrahydronaphthalene moiety. This structural feature imparts specific chemical and biological properties that are distinct from other similar compounds. For example, the tetrahydronaphthalene moiety can enhance the compound’s lipophilicity and ability to cross biological membranes, making it a valuable scaffold for drug design .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-6-14-11-15(9-8-13(14)5-1)18-12-16-7-3-4-10-17-16/h1-7,10,15,18H,8-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCOBTNQGHVASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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